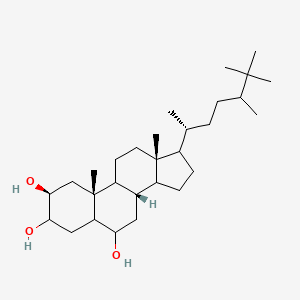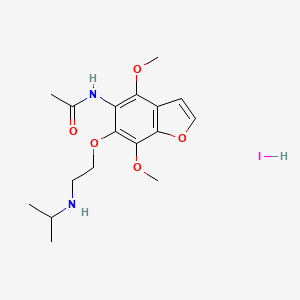
N-(4,7-Dimethoxy-6-(2-(isopropylamino)ethoxy)-5-benzofuranyl)acetamide hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,7-Dimethoxy-6-(2-(isopropylamino)ethoxy)-5-benzofuranyl)acetamide hydroiodide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique benzofuran structure, which is substituted with methoxy groups and an isopropylaminoethoxy side chain. The hydroiodide salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-Dimethoxy-6-(2-(isopropylamino)ethoxy)-5-benzofuranyl)acetamide hydroiodide involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Core: The benzofuran core is synthesized through a cyclization reaction involving appropriate phenolic and aldehyde precursors.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Isopropylaminoethoxy Side Chain: This step involves the nucleophilic substitution of an appropriate ethoxy precursor with isopropylamine.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative.
Formation of the Hydroiodide Salt: The compound is converted to its hydroiodide salt form by reacting with hydroiodic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4,7-Dimethoxy-6-(2-(isopropylamino)ethoxy)-5-benzofuranyl)acetamide hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone form.
Substitution: The methoxy and isopropylaminoethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted benzofuran compounds.
Aplicaciones Científicas De Investigación
N-(4,7-Dimethoxy-6-(2-(isopropylamino)ethoxy)-5-benzofuranyl)acetamide hydroiodide has diverse applications in scientific research:
Chemistry: It is used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of N-(4,7-Dimethoxy-6-(2-(isopropylamino)ethoxy)-5-benzofuranyl)acetamide hydroiodide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways.
Interacting with Receptors: The compound can bind to cellular receptors, modulating signal transduction pathways.
Altering Gene Expression: It may influence the expression of genes related to cell growth, apoptosis, and other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde
- 1-[4,7-Dimethoxy-6-[2-(isopropylamino)ethoxy]benzofuran-5-yl]-3-methylurea
Uniqueness
N-(4,7-Dimethoxy-6-(2-(isopropylamino)ethoxy)-5-benzofuranyl)acetamide hydroiodide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its hydroiodide salt form also enhances its solubility and stability, making it more suitable for various applications compared to similar compounds.
Propiedades
Número CAS |
75883-39-5 |
|---|---|
Fórmula molecular |
C17H25IN2O5 |
Peso molecular |
464.3 g/mol |
Nombre IUPAC |
N-[4,7-dimethoxy-6-[2-(propan-2-ylamino)ethoxy]-1-benzofuran-5-yl]acetamide;hydroiodide |
InChI |
InChI=1S/C17H24N2O5.HI/c1-10(2)18-7-9-24-16-13(19-11(3)20)14(21-4)12-6-8-23-15(12)17(16)22-5;/h6,8,10,18H,7,9H2,1-5H3,(H,19,20);1H |
Clave InChI |
QQOYTDXRBKWWBG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCCOC1=C(C2=C(C=CO2)C(=C1NC(=O)C)OC)OC.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


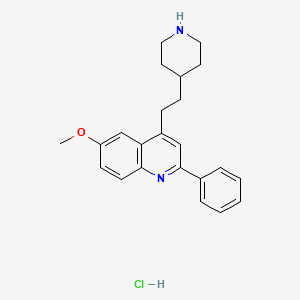
![Propanal, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, (2S)-](/img/structure/B14433302.png)

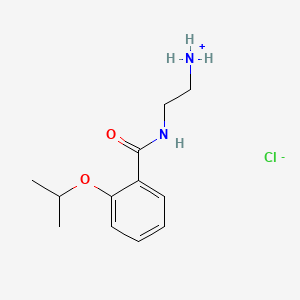
![1-[2-(3-Methoxyphenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide](/img/structure/B14433326.png)



![N-({3-Methoxy-2-[(propan-2-yl)oxy]phenyl}methylidene)hydroxylamine](/img/structure/B14433354.png)
![1-[2-(Morpholin-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14433359.png)
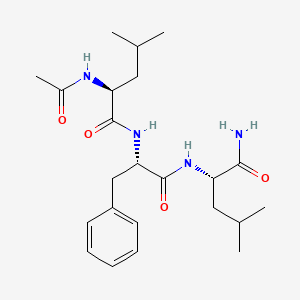

![Ethyl 1-methoxybicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14433375.png)
